2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide
Overview
Description
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the sulfonyl chloride derivative. This is followed by a nucleophilic substitution reaction with aniline derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is crucial for maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen atoms or reduce double bonds.
Substitution: Common in organic chemistry, this reaction involves replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The sulfonamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for treating bacterial infections.
Uniqueness
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide is unique due to its complex structure, which may confer specific properties such as increased potency or selectivity for certain biological targets. Its multiple functional groups also provide opportunities for further chemical modifications to enhance its activity or reduce potential side effects.
Properties
IUPAC Name |
2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S/c1-17-8-11-21(12-9-17)32(28,29)26(22-13-10-20(30-3)15-23(22)31-4)16-24(27)25-19-7-5-6-18(2)14-19/h5-15H,16H2,1-4H3,(H,25,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOVPNLYFMTIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2)C)C3=C(C=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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